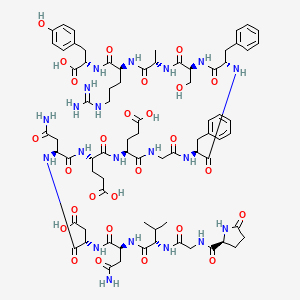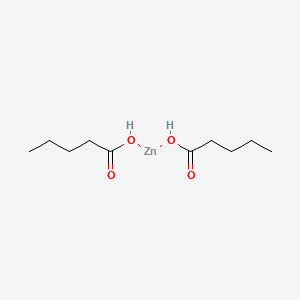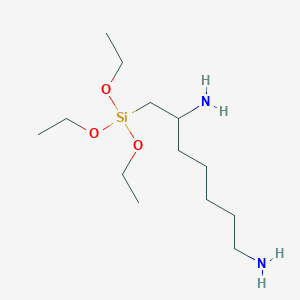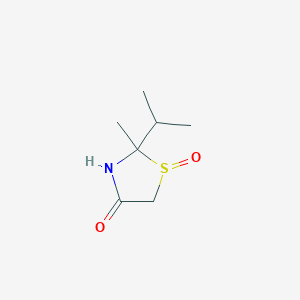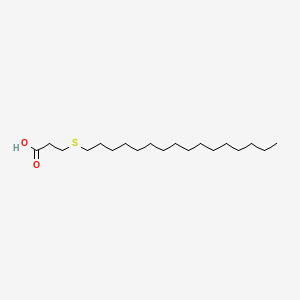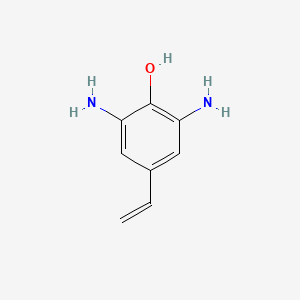
copper;2-azanidylethylazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2-azanidylethylazanide, also known as bis(ethylenediamine)copper(II) ion, is a coordination compound with the molecular formula C₄H₁₆CuN₄. This compound is characterized by the presence of copper ions coordinated with ethylenediamine ligands. It is known for its distinctive blue color and is commonly used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper;2-azanidylethylazanide can be synthesized through the reaction of copper(II) salts with ethylenediamine. One common method involves dissolving copper(II) sulfate in water and then adding ethylenediamine to the solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a blue solid. The reaction can be represented as follows:
CuSO4+2C2H8N2→[Cu(C2H8N2)2]SO4
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Copper;2-azanidylethylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ligands such as ammonia or other amines.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: Complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper;2-azanidylethylazanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its anticancer properties due to its ability to interact with DNA.
Industry: Used in electroplating and as a stabilizer in polymer production
Mecanismo De Acción
The mechanism of action of copper;2-azanidylethylazanide involves its ability to coordinate with various biological molecules. In medicinal applications, it can bind to DNA and induce oxidative stress, leading to cell death. The compound’s interaction with enzymes and proteins can also disrupt cellular processes, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper(II) complex with different ligands.
Copper(II) chloride: A simpler copper(II) salt with chloride ligands.
Copper(II) sulfate: A widely used copper(II) salt in various applications.
Uniqueness
Copper;2-azanidylethylazanide is unique due to its specific coordination with ethylenediamine ligands, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its potential biological activity make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C2H6CuN2 |
|---|---|
Peso molecular |
121.63 g/mol |
Nombre IUPAC |
copper;2-azanidylethylazanide |
InChI |
InChI=1S/C2H6N2.Cu/c3-1-2-4;/h3-4H,1-2H2;/q-2;+2 |
Clave InChI |
ONFUTDADALZYRE-UHFFFAOYSA-N |
SMILES canónico |
C(C[NH-])[NH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
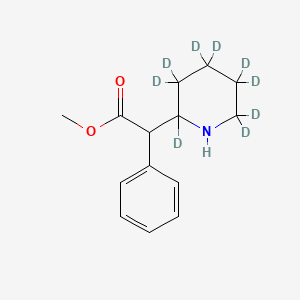
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
